![molecular formula C23H28N4O3 B2947600 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1796969-53-3](/img/structure/B2947600.png)

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

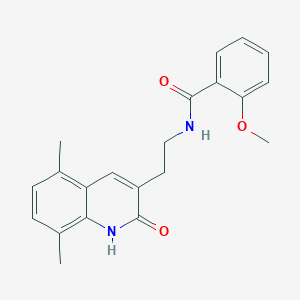

“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines .

Synthesis Analysis

The synthesis of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” involves the cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” consists of a benzoxazole ring attached to a piperidin-4-ol group .Chemical Reactions Analysis

As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 .科学研究应用

Antimycobacterial Agents

Compounds containing the benzo[d]oxazol-2-yl moiety have been evaluated for their potential as antimycobacterial agents. Research has shown that these compounds exhibit promising activity against drug-sensitive, multidrug-resistant, and extensive-drug-resistant Mycobacterium tuberculosis. The compounds’ efficacy, coupled with low cytotoxicity against human lung fibroblast cells, underscores their potential in treating tuberculosis .

Organic Synthesis

The benzo[d]oxazol-2-yl group is used in organic synthesis, particularly in the preparation of 2-aminobenzoxazoles. These reactions typically involve cyclocondensation of aminophenols and amines, highlighting the versatility of the benzo[d]oxazol-2-yl group as a reactant in synthesizing heterocyclic compounds .

Chemical Separation Processes

In the field of chemical separation, benzo[d]oxazol-based ligands have been explored for their ability to selectively separate thorium and uranyl ions in different polar phases. This application is particularly relevant in the context of nuclear waste management and the recycling of actinides .

Molecular Dynamics Simulations

The benzo[d]oxazol-2-yl group has been incorporated into compounds used in molecular dynamics simulations to study protein-ligand interactions. These studies can provide insights into the binding sites and key interactions, which are crucial for the design of selective and potent drugs .

Drug Design

The structural features of benzo[d]oxazol-2-yl compounds make them suitable candidates for drug design. Their ability to form stable C–N bonds and undergo selective synthesis makes them valuable in creating novel pharmaceuticals .

Density Functional Theory (DFT) Studies

DFT studies have been conducted on benzo[d]oxazol-2-yl compounds to investigate their electronic structures and properties. Such studies are essential for understanding the reactivity and stability of these compounds, which can influence their applications in various fields .

Antimicrobial Activity

Research has indicated that benzo[d]oxazol-2-yl derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria that cause bronchitis. This suggests their potential use in developing new antimicrobial drugs .

Pharmacokinetics and ADME Prediction

The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of benzo[d]oxazol-2-yl compounds have been predicted to assess their drug-likeness. This is a critical step in the drug development process to ensure that potential drugs have favorable properties for human use .

属性

IUPAC Name |

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-29-19-8-6-17(7-9-19)10-13-24-22(28)25-16-18-11-14-27(15-12-18)23-26-20-4-2-3-5-21(20)30-23/h2-9,18H,10-16H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCVWMCMKBEHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)

![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)

![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)